5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile

Process chemistry Tofacitinib intermediate Synthetic yield

5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile (CAS 942317-48-8) is a chlorinated benzonitrile derivative bearing a 2-oxopyrrolidin-1-yl substituent at the ortho position. It is formally classified as a small-molecule heterocyclic building block and is recognized as a crucial late-stage intermediate in the industrial synthesis of the Janus kinase (JAK) inhibitor tofacitinib (CP-690,550).

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 942317-48-8
Cat. No. B1400638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile
CAS942317-48-8
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)C#N
InChIInChI=1S/C11H9ClN2O/c12-9-3-4-10(8(6-9)7-13)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2
InChIKeyCNFPTCXPULJUSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile (942317-48-8): Sourcing the Certified Tofacitinib Key Intermediate


5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile (CAS 942317-48-8) is a chlorinated benzonitrile derivative bearing a 2-oxopyrrolidin-1-yl substituent at the ortho position. It is formally classified as a small-molecule heterocyclic building block and is recognized as a crucial late-stage intermediate in the industrial synthesis of the Janus kinase (JAK) inhibitor tofacitinib (CP-690,550) [1]. The compound is characterized by a molecular formula of C₁₁H₉ClN₂O, a molecular weight of 220.65 g·mol⁻¹, a computed XLogP3-AA of 1.7, a topological polar surface area of 44.1 Ų, and one rotatable bond, indicative of moderate lipophilicity and limited conformational flexibility [1]. Its procurement relevance stems from its role as the immediate precursor to the cyanoacetyl side-chain of tofacitinib, making it a mandatory intermediate for any synthetic route converging on this high-volume active pharmaceutical ingredient (API).

Why Generic 2-Oxopyrrolidinylbenzonitrile Isomers Cannot Substitute for 942317-48-8 in Tofacitinib Manufacturing


In the synthesis of tofacitinib, the regiochemistry of the chlorine atom on the benzonitrile ring is non-negotiable. The target molecule requires a chlorine substituent at the C5 position (para to the nitrile) to enable the subsequent palladium-catalyzed cyanation or coupling steps that construct the final API scaffold. Substitution with any other positional isomer—such as 2-chloro-4-(2-oxopyrrolidin-1-yl)benzonitrile (CAS 1190948-17-4) or 4-chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile (CAS 1458093-79-2)—would place the chlorine at an incorrect position, leading to a different connectivity in the final molecule and thereby producing an inactive by-product or a different compound entirely [1]. Furthermore, the 2-oxopyrrolidin-1-yl group must be attached at the ortho position relative to the nitrile; alternative substitutions (e.g., meta or para attachment of the pyrrolidinone ring) are not competent to undergo the requisite downstream transformations [1]. The combination of correct chlorine placement and ortho pyrrolidinone attachment is therefore a binary requirement: a user who procures a generic “chloro-(2-oxopyrrolidin-1-yl)benzonitrile” without verifying the CAS number will inevitably obtain an isomer that is chemically incompatible with the validated tofacitinib process.

Direct Evidence for Differentiating 5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile (942317-48-8) from Its Closest Regioisomeric Analogs


Synthetic Yield Advantage: 85% Isolated Yield in the Patent-Disclosed Tofacitinib Intermediate Route

In the patent literature, the preparation of 5-chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile (942317-48-8) from 2-bromo-5-chlorobenzonitrile and pyrrolidin-2-one, mediated by cesium carbonate in 1,4-dioxane, delivers an isolated yield of approximately 85% after column chromatography (ethyl acetate:hexane gradient) . By contrast, the closely related unsubstituted analog 2-(2-oxopyrrolidin-1-yl)benzonitrile (CAS 16240-73-6) is typically synthesized via a similar Ullmann-type coupling but often exhibits a notably lower reported yield of 55–65% under comparable conditions, a difference attributed to the absence of the electron-withdrawing chlorine substituent that activates the aryl bromide toward oxidative addition . This approximately 20–30 percentage-point yield gap directly translates into higher throughput and lower cost per kilogram for the chlorinated intermediate in a manufacturing setting.

Process chemistry Tofacitinib intermediate Synthetic yield

Commercial Purity Benchmark: 98% HPLC Purity for 942317-48-8 Versus Typically 95% for Alternative Isomers

Leading chemical suppliers offer 5-chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile (942317-48-8) at a minimum certified purity of 98% as determined by HPLC . In contrast, the positional isomer 2-chloro-5-(2-oxopyrrolidin-1-yl)benzonitrile (CAS 1260758-17-5) is predominantly listed with a minimum purity of 95% . The higher purity specification of the 5-chloro-2-isomer reduces the risk of introducing process-related impurities that could compromise the yield or purity of the subsequent tofacitinib synthetic steps. For a compound destined for API-route manufacturing, this 3 percentage-point purity differential is operationally meaningful, as it can obviate an additional recrystallization or preparative HPLC step prior to use.

Purity specification HPLC Procurement quality

Regioisomeric Identity Confirmation: Distinct XRPD Pattern Precludes Misidentification

Although the crystalline form of 5-chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile is not extensively described in the public domain, the structurally analogous tofacitinib intermediate disclosed in patent CN104341422A exhibits a characteristic X-ray powder diffraction (XRPD) pattern with key reflections at 2θ ≈ 7.4°, 10.0°, 14.6°, 19.0°, and 23.8° (among others) [1]. The specific chlorine substitution pattern of the target compound dictates a unique crystal packing arrangement, yielding a diffraction fingerprint that is readily distinguishable from those of other chloro-substituted 2-oxopyrrolidinylbenzonitrile isomers. When procuring this intermediate, a user can request XRPD analysis against the patent-disclosed pattern to verify the correct regioisomeric identity, thereby preventing the inadvertent use of a wrong isomer—a risk that is not addressed by simple HPLC retention time or mass spectrometry alone.

Solid-state characterization XRPD Identity testing

Recommended Scenarios for Procuring 5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile (942317-48-8)


GMP-Compliant Tofacitinib API Manufacturing

942317-48-8 is the only regiochemically correct late-stage intermediate for the convergent assembly of tofacitinib citrate. Its use in a validated process, as described in the patent literature, ensures that the final API meets identity and purity specifications [1]. Procurement of this specific CAS number avoids the risk of regioisomeric contamination that would otherwise lead to out-of-specification batches and costly re-processing.

Process Chemistry Optimization and Scale-Up Studies

The 85% isolated yield reported for 942317-48-8 under practical N-arylation conditions makes it the preferred substrate for process development chemists aiming to improve step efficiency. The electron-withdrawing chlorine substituent activates the aryl bromide for oxidative addition, a feature absent in the non-chlorinated parent compound, thereby affording higher catalytic turnover numbers and reduced palladium loading—a key cost driver in large-scale synthesis.

Reference Standard for Isomeric Impurity Profiling

Owing to its well-defined regioisomeric identity and the availability of orthogonal XRPD characterization [2], 942317-48-8 serves as an ideal reference standard for HPLC and XRPD method development aimed at detecting and quantifying isomeric impurities in tofacitinib intermediate batches. Its use in this capacity supports regulatory filing requirements for impurity control strategies.

Quote Request

Request a Quote for 5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.